molecular formula C33H31OP B12668300 2-benzylphenolate;ethyl(triphenyl)phosphanium CAS No. 93841-00-0

2-benzylphenolate;ethyl(triphenyl)phosphanium

Cat. No.: B12668300
CAS No.: 93841-00-0
M. Wt: 474.6 g/mol
InChI Key: KAQXACPOJULORF-UHFFFAOYSA-M
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Description

2-Benzylphenolate;ethyl(triphenyl)phosphanium is a chemical compound that combines the properties of 2-benzylphenolate and ethyl(triphenyl)phosphanium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylphenolate;ethyl(triphenyl)phosphanium typically involves the reaction of 2-benzylphenol with ethyl(triphenyl)phosphonium bromide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Benzylphenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylphenone derivatives, while reduction can produce benzylphenol .

Mechanism of Action

The mechanism of action of 2-benzylphenolate;ethyl(triphenyl)phosphanium involves its interaction with specific molecular targets. The phenolate group can act as a nucleophile, participating in various chemical reactions. The triphenylphosphanium moiety can facilitate the delivery of the compound to specific cellular targets, enhancing its efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined properties of both 2-benzylphenolate and ethyl(triphenyl)phosphanium.

Properties

CAS No.

93841-00-0

Molecular Formula

C33H31OP

Molecular Weight

474.6 g/mol

IUPAC Name

2-benzylphenolate;ethyl(triphenyl)phosphanium

InChI

InChI=1S/C20H20P.C13H12O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h3-17H,2H2,1H3;1-9,14H,10H2/q+1;/p-1

InChI Key

KAQXACPOJULORF-UHFFFAOYSA-M

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=CC=CC=C2[O-]

Origin of Product

United States

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